CK2α Isoform Potency: CK2 Inhibitor 10 vs. CX‑4945 and SGC‑CK2‑1
CK2 inhibitor 10 inhibits recombinant CK2α with an IC₅₀ of 32 nM [REFS‑1]. In contrast, the clinical‑stage inhibitor CX‑4945 achieves an IC₅₀ of 1 nM (≈32‑fold more potent), whereas the chemical probe SGC‑CK2‑1 exhibits an IC₅₀ of 36 nM in the nanoBRET assay (≈1.1‑fold less potent than CK2 inhibitor 10) [REFS‑2][REFS‑3]. CK2 inhibitor 10 therefore occupies an intermediate potency range that may be preferable when ultra‑potent inhibition causes undesired cellular toxicity or when a CK2α‑biased profile is required.
| Evidence Dimension | CK2α inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | 32 nM (CK2 inhibitor 10) |
| Comparator Or Baseline | CX‑4945: 1 nM; SGC‑CK2‑1: 36 nM |
| Quantified Difference | 32‑fold less potent than CX‑4945; 1.1‑fold more potent than SGC‑CK2‑1 |
| Conditions | Recombinant CK2α enzyme assays (vendor‑reported conditions; ATP concentration not specified for CK2 inhibitor 10) |
Why This Matters
Researchers requiring moderate CK2α inhibition with a broader dynamic range for dose‑response studies may favor CK2 inhibitor 10 over ultra‑potent CX‑4945, while those needing CK2α bias over CK2α′ will find CK2 inhibitor 10 more suitable than SGC‑CK2‑1.
- [1] Adooq Bioscience. SGC‑CK2‑1 Datasheet – IC₅₀ Values for CK2α and CK2α′. View Source
